5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

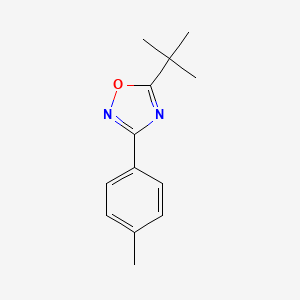

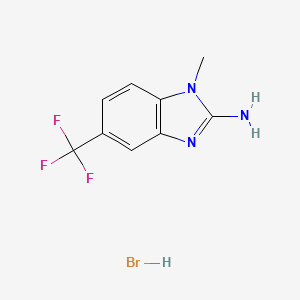

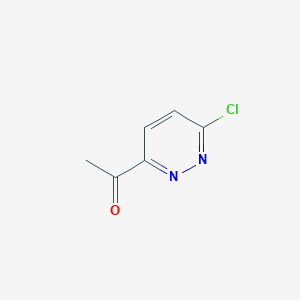

5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole is a chemical compound with the molecular formula C13H16N2O . It has a molecular weight of 216.28 . The compound is characterized by the presence of an oxadiazole ring, a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom .

Molecular Structure Analysis

The molecular structure of 5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole consists of a 1,2,4-oxadiazole ring substituted with a tert-butyl group at the 5-position and a p-tolyl group at the 3-position . The InChI code for the compound is 1S/C13H16N2O/c1-9-5-7-10(8-6-9)11-14-12(16-15-11)13(2,3)4/h5-8H,1-4H3 .Physical And Chemical Properties Analysis

5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole has a molecular weight of 216.28 g/mol . It has a XLogP3 value of 4, indicating its lipophilicity . The compound has no hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds .Applications De Recherche Scientifique

Agricultural Biological Activities

5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole: derivatives have been studied for their potential in agriculture, particularly as chemical pesticides. These compounds exhibit a broad spectrum of biological activities that are crucial for managing plant diseases which pose a significant threat to food security .

Nematocidal Activity

Some derivatives have shown moderate activity against Meloidogyne incognita , a species of nematodes that can cause considerable damage to crops .

Anti-Fungal Activity

These compounds also display anti-fungal properties, particularly against Rhizoctonia solani , a pathogen responsible for rice sheath wilt and other significant agricultural diseases .

Antibacterial Effects

Notably, certain derivatives have demonstrated strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) , which is responsible for rice bacterial leaf blight. The efficacy of these compounds has been found to be superior to some existing treatments .

Antibacterial Agents for Rice Bacterial Diseases

The derivatives of 5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole have shown promise as antibacterial agents against rice bacterial diseases. They have been effective against both Xoo and Xanthomonas oryzae pv. oryzicola (Xoc) , which cause leaf blight and leaf streaks, respectively .

Rice Bacterial Leaf Blight

Some compounds have been identified with moderate to excellent antibacterial ability against Xoo , which can lead to significant crop loss .

Rice Bacterial Leaf Streak

The derivatives have also been effective against Xoc , providing an alternative approach to managing this disease .

Potential Alternative Templates for Novel Antibacterial Agents

The research indicates that 5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole derivatives, especially those containing a trifluoromethyl pyridine moiety, could serve as potential templates for the discovery of novel antibacterial agents. This opens up new avenues for the development of more efficient treatments for bacterial diseases in crops .

Chemical Synthesis

The compound 5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole itself is used in chemical synthesis. It serves as a building block in the design and creation of various derivatives with potential biological activities .

Drug Discovery

Oxadiazole derivatives are recognized for their role in drug discovery. They can serve as alternatives when instability of other groups is observed, such as during hydrolysis . This suggests that 5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole could be investigated for its potential in pharmaceuticals.

Orientations Futures

While specific future directions for 5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole were not found in the search results, oxadiazole derivatives are of interest in various fields of research due to their diverse biological activities . Further studies could explore the potential applications of this compound in medicinal chemistry and drug discovery.

Propriétés

IUPAC Name |

5-tert-butyl-3-(4-methylphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-9-5-7-10(8-6-9)11-14-12(16-15-11)13(2,3)4/h5-8H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYELJJHQDCFHIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674369 |

Source

|

| Record name | 5-tert-Butyl-3-(4-methylphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole | |

CAS RN |

1020253-10-4 |

Source

|

| Record name | 5-tert-Butyl-3-(4-methylphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372421.png)

![5-Bromo-2-[(4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1372422.png)

![5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1372426.png)

![7-Bromo-4-chlorothieno[3,2-c]pyridine](/img/structure/B1372433.png)

![7-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1372441.png)